Pregn-5-en-3-ol, 20-((2-(dimethylamino)ethyl)amino)-, (3beta,20S)-
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Overview
Description
Pregn-5-en-3-ol, 20-((2-(dimethylamino)ethyl)amino)-, (3beta,20S)- is a complex organic compound with a steroidal structure. This compound is characterized by the presence of a pregnane skeleton, which is a common structural motif in many biologically active steroids. The compound’s unique chemical structure allows it to interact with various biological targets, making it of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-5-en-3-ol, 20-((2-(dimethylamino)ethyl)amino)-, (3beta,20S)- typically involves multiple steps, starting from simpler steroidal precursors. The key steps in the synthesis include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Amination: Introduction of the dimethylaminoethyl group through nucleophilic substitution reactions.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 3beta and 20S positions through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production, reducing reaction times and improving yields.
Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Pregn-5-en-3-ol, 20-((2-(dimethylamino)ethyl)amino)-, (3beta,20S)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions to introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3 (Chromium trioxide).
Reducing Agents: NaBH4, LiAlH4.
Solvents: Dichloromethane, ethanol, and tetrahydrofuran (THF) are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Pregn-5-en-3-ol, 20-((2-(dimethylamino)ethyl)amino)-, (3beta,20S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its interactions with biological receptors and enzymes, providing insights into steroid hormone action.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of Pregn-5-en-3-ol, 20-((2-(dimethylamino)ethyl)amino)-, (3beta,20S)- involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pregnenolone: A precursor to various steroid hormones, sharing a similar steroidal backbone.
Progesterone: A key steroid hormone involved in the menstrual cycle and pregnancy.
Testosterone: An androgenic steroid hormone with significant biological activity.
Uniqueness
Pregn-5-en-3-ol, 20-((2-(dimethylamino)ethyl)amino)-, (3beta,20S)- is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with molecular targets that are not observed with other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
24887-57-8 |
---|---|
Molecular Formula |
C25H44N2O |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-[2-(dimethylamino)ethylamino]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H44N2O/c1-17(26-14-15-27(4)5)21-8-9-22-20-7-6-18-16-19(28)10-12-24(18,2)23(20)11-13-25(21,22)3/h6,17,19-23,26,28H,7-16H2,1-5H3/t17-,19-,20-,21+,22-,23-,24-,25+/m0/s1 |
InChI Key |
ZFYQWKHWVYQFOM-XSIUSZODSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCN(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)NCCN(C)C |
Origin of Product |
United States |
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